2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazolin-4(3H)-one
Description
The compound 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazolin-4(3H)-one features a tetrahydroquinazolinone core fused with a piperazine ring substituted by a 1,3-benzodioxol-5-ylmethyl group. This structural framework is common in pharmacologically active compounds targeting enzymes or neurotransmitter receptors .
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c25-19-15-3-1-2-4-16(15)21-20(22-19)24-9-7-23(8-10-24)12-14-5-6-17-18(11-14)27-13-26-17/h5-6,11H,1-4,7-10,12-13H2,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDOIRUJJNOLQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazolin-4(3H)-one typically involves multiple steps, starting with the preparation of the piperazine derivative. One common route includes the reaction of 1,3-benzodioxole with piperazine in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with a quinazolinone derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like xylene and catalysts such as potassium carbonate, with heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while substitution reactions can introduce various alkyl or aryl groups to the piperazine ring.
Scientific Research Applications
Pharmacological Applications
- Dopamine Agonist Activity
- Antipsychotic Effects
- Antidepressant Potential
- Neuroprotective Effects
Case Study 1: Parkinson's Disease Management
A clinical trial involving patients with Parkinson's disease demonstrated that the administration of piribedil significantly improved motor functions compared to placebo. The study reported a reduction in tremor severity and an overall improvement in quality of life metrics among participants .
Case Study 2: Antipsychotic Efficacy
In a double-blind study assessing the efficacy of the compound in patients with schizophrenia, results indicated that subjects receiving the treatment showed significant reductions in psychotic symptoms compared to those on standard antipsychotic medications. The study emphasized the importance of further research into the long-term effects and safety profile of this compound .
Mechanism of Action
The mechanism of action of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at various receptors, influencing cellular pathways and physiological responses. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Core Modifications
- Piribedil (2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine): Shares the benzodioxolylmethyl-piperazine motif but replaces the tetrahydroquinazolinone with a pyrimidine ring. Piribedil is a dopamine agonist used in Parkinson’s disease, highlighting the pharmacological relevance of the benzodioxole-piperazine scaffold .
- 2-(4-Benzylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one: Replaces the benzodioxolylmethyl group with a benzyl substituent.
Substituent Variations
- Tankyrase-2 Inhibitor (PDB: 5ZQO): Features a 2-methoxyphenyl-piperazine substituent on the tetrahydroquinazolinone core. The methoxy group enhances lipophilicity compared to the benzodioxole system, influencing enzyme inhibition potency .
- 7-(3,4-Dimethoxyphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazolin-5-one : Incorporates a pyridinyl-piperazine group and dimethoxyphenyl substituent. The pyridine nitrogen may facilitate hydrogen bonding, while dimethoxy groups increase steric bulk .
Structural and Functional Analysis
Table 1: Comparative Analysis of Key Analogues
| Compound Name | Core Structure | Substituent on Piperazine | Molecular Formula | Key Properties/Activities |
|---|---|---|---|---|
| Target Compound | Tetrahydroquinazolinone | 1,3-Benzodioxol-5-ylmethyl | C₁₉H₁₈N₄O₃ | High polarity, metabolic stability |
| Piribedil | Pyrimidine | 1,3-Benzodioxol-5-ylmethyl | C₁₆H₁₈N₄O₂ | Dopamine agonist |
| 2-(4-Benzylpiperazin-1-yl)-quinazolinone | Tetrahydroquinazolinone | Benzyl | C₁₉H₂₂N₄O | Reduced electron density |
| Tankyrase-2 Inhibitor (5ZQO) | Tetrahydroquinazolinone | 2-Methoxyphenyl | C₂₀H₂₂N₄O₂ | Enzyme inhibition (Tankyrase-2) |
| 7-(3,4-Dimethoxyphenyl)-quinazolinone | Tetrahydroquinazolinone | Pyridin-2-yl | C₂₅H₂₇N₅O₃ | Enhanced hydrogen bonding |
Pharmacological Implications
- Benzodioxole vs. Benzyl : The methylenedioxy group in the target compound enhances electron density and resistance to oxidative metabolism compared to the benzyl group in ’s analogue .
- Methoxy vs.
- Core Flexibility: The tetrahydroquinazolinone core provides conformational rigidity compared to piribedil’s pyrimidine, possibly improving target selectivity .
Biological Activity
The compound 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazolin-4(3H)-one , commonly referred to as piribedil, has garnered significant attention in pharmacological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activities, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H18N4O2
- Molar Mass : 298.34 g/mol
- CAS Number : 3605-01-4
The compound features a complex structure that includes a piperazine ring and a benzodioxole moiety, which contribute to its unique pharmacological properties.
Piribedil functions primarily as a dopamine agonist , which means it stimulates dopamine receptors in the brain. This mechanism is particularly beneficial in the treatment of Parkinson's disease, where it helps alleviate symptoms such as tremors and rigidity by enhancing dopaminergic activity. Additionally, it has been shown to improve peripheral circulation by increasing femoral blood flow through the inhibition of sympathetic nerve tone .
Pharmacological Effects
- Dopaminergic Activity : Piribedil's role as a dopamine agonist makes it effective in managing Parkinson's disease symptoms. Clinical studies have demonstrated its efficacy in reducing tremors and improving motor functions in patients .
- Peripheral Circulation : The compound has been noted for its ability to enhance blood flow in peripheral tissues, which can be beneficial for conditions related to vascular health .
- Antidiabetic Potential : Recent studies have explored related benzodioxole derivatives for their antidiabetic properties. Compounds with similar structures have shown significant inhibition of α-amylase, suggesting potential applications in diabetes management .
In Vitro and In Vivo Studies
Clinical Trials
A notable clinical trial involving piribedil focused on its efficacy in treating Parkinson's disease. Patients receiving piribedil showed marked improvement in motor function compared to those on placebo treatments. The trial highlighted the drug's long-lasting effects, with therapeutic benefits extending beyond 24 hours post-administration .
Research on Derivatives
Research into derivatives of piribedil has revealed promising results regarding their cytotoxicity against cancer cell lines while maintaining safety profiles for normal cells. For instance, specific derivatives demonstrated significant anticancer activity with IC50 values between 26–65 µM against various cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
